molecular formula C18H22N4O2S B11197352 N-cyclohexyl-4-(propanoylamino)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

N-cyclohexyl-4-(propanoylamino)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B11197352
M. Wt: 358.5 g/mol
InChI Key: NSNFOWUGJLHGSR-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-4-(PROPIONYLAMINO)-3-(2-PYRIDYL)-5-ISOTHIAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isothiazolecarboxamides This compound is characterized by its complex structure, which includes a cyclohexyl group, a propionylamino group, a pyridyl group, and an isothiazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-(PROPIONYLAMINO)-3-(2-PYRIDYL)-5-ISOTHIAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen-containing reagents.

    Introduction of the Pyridyl Group: This step may involve the coupling of the isothiazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Propionylamino Group: This can be done through an amide bond formation reaction, typically using propionyl chloride and an appropriate amine.

    Cyclohexyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4-(PROPIONYLAMINO)-3-(2-PYRIDYL)-5-ISOTHIAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized isothiazole derivatives, while reduction could produce reduced amide or pyridyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-(PROPIONYLAMINO)-3-(2-PYRIDYL)-5-ISOTHIAZOLECARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-4-(ACETYLAMINO)-3-(2-PYRIDYL)-5-ISOTHIAZOLECARBOXAMIDE
  • N-CYCLOHEXYL-4-(BUTYRYLAMINO)-3-(2-PYRIDYL)-5-ISOTHIAZOLECARBOXAMIDE
  • N-CYCLOHEXYL-4-(PROPIONYLAMINO)-3-(3-PYRIDYL)-5-ISOTHIAZOLECARBOXAMIDE

Uniqueness

N-CYCLOHEXYL-4-(PROPIONYLAMINO)-3-(2-PYRIDYL)-5-ISOTHIAZOLECARBOXAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the propionylamino group, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-cyclohexyl-4-(propanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C18H22N4O2S/c1-2-14(23)21-16-15(13-10-6-7-11-19-13)22-25-17(16)18(24)20-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,20,24)(H,21,23)

InChI Key

NSNFOWUGJLHGSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NC3CCCCC3

Origin of Product

United States

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